molecular formula C17H30BNO4 B596365 tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)carbamate CAS No. 1251732-64-5

tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)carbamate

Cat. No.: B596365
CAS No.: 1251732-64-5
M. Wt: 323.24
InChI Key: BQDDQHLYCAQNMX-UHFFFAOYSA-N
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Description

tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)carbamate is a boronic ester derivative that has gained significant attention in organic synthesis and medicinal chemistry. This compound is known for its stability and reactivity, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)carbamate typically involves the following steps:

    Starting Material: The synthesis begins with tert-butyl 4-hydroxycyclohex-3-en-1-ylcarbamate.

    Borylation: The hydroxyl group is converted to a boronic ester using 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst.

    Reaction Conditions: The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form corresponding boronic acids.

    Reduction: Reduction reactions can convert the boronic ester to alcohols or other reduced forms.

    Substitution: The boronic ester group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Palladium catalysts and appropriate ligands.

Major Products

    Oxidation: Boronic acids.

    Reduction: Alcohols.

    Substitution: Biaryl compounds or other substituted products.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Catalysis: Employed in catalytic reactions to form carbon-carbon bonds.

Biology

    Bioconjugation: Utilized in the modification of biomolecules for research purposes.

Medicine

    Drug Development: Serves as a building block in the synthesis of pharmaceutical compounds.

Industry

    Material Science: Applied in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)carbamate involves its reactivity as a boronic ester. The boron atom in the compound can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylcarbamate
  • tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-ylcarbamate
  • tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate

Uniqueness

tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)carbamate is unique due to its cyclohexene ring structure, which imparts specific reactivity and stability compared to other boronic esters. This makes it particularly valuable in applications requiring robust and versatile intermediates.

Properties

IUPAC Name

tert-butyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30BNO4/c1-15(2,3)21-14(20)19-13-10-8-12(9-11-13)18-22-16(4,5)17(6,7)23-18/h8,13H,9-11H2,1-7H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQDDQHLYCAQNMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCC(CC2)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80735308
Record name tert-Butyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80735308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251732-64-5
Record name tert-Butyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80735308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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